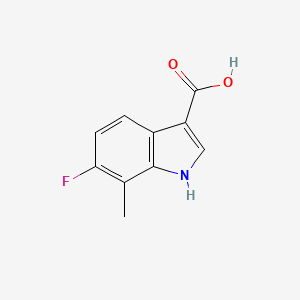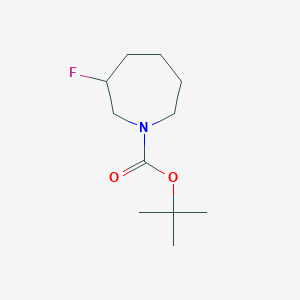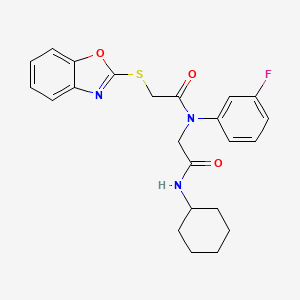
3-Amino-8-methyl-1-naphthoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-8-methyl-1-naphthoic acid is an organic compound with the molecular formula C12H11NO2 It is a derivative of naphthoic acid, characterized by the presence of an amino group at the third position and a methyl group at the eighth position on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-8-methyl-1-naphthoic acid typically involves the nitration of 8-methyl-1-naphthoic acid followed by reduction of the nitro group to an amino group. The nitration is usually carried out using a mixture of concentrated sulfuric acid and nitric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst to form 3-amino-8-methyl-1,2-dihydronaphthoic acid.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the amino group. Common reagents include halogens and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens (chlorine, bromine), sulfonating agents (sulfuric acid).
Major Products:
Oxidation: Quinones.
Reduction: 3-Amino-8-methyl-1,2-dihydronaphthoic acid.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
3-Amino-8-methyl-1-naphthoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of various chemical compounds.
Mechanism of Action
The mechanism of action of 3-Amino-8-methyl-1-naphthoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
3-Amino-1-naphthoic acid: Similar structure but lacks the methyl group at the eighth position.
8-Methyl-1-naphthoic acid: Similar structure but lacks the amino group at the third position.
1-Amino-2-naphthoic acid: Different substitution pattern on the naphthalene ring.
Uniqueness: 3-Amino-8-methyl-1-naphthoic acid is unique due to the presence of both an amino group and a methyl group on the naphthalene ring, which can influence its chemical reactivity and biological activity. The specific positioning of these groups can lead to distinct interactions with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
3-amino-8-methylnaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C12H11NO2/c1-7-3-2-4-8-5-9(13)6-10(11(7)8)12(14)15/h2-6H,13H2,1H3,(H,14,15) |
InChI Key |
VKFAJPRXOPLRPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C=C2C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,5-Dichloro-2-[(2-fluorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B12838441.png)







![Chloroform;tridecacyclo[24.20.2.02,25.04,45.07,44.09,42.010,39.012,37.015,36.017,34.018,31.020,29.023,28]octatetraconta-1(46),2(25),3,5,7,9,11,13,15,17,19,21,23,26,28,30,32,34,36,38,40,42,44,47-tetracosaene](/img/structure/B12838496.png)



